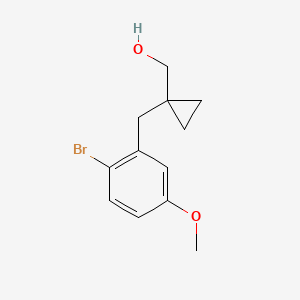
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C12H15BrO2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyclopropylmethanol moiety attached to a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with cyclopropylmethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: Formation of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-methoxybenzyl bromide
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxybenzaldehyde
Comparison: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is unique due to the presence of the cyclopropylmethanol moiety, which imparts distinct chemical and biological properties. Compared to 2-bromo-5-methoxybenzyl bromide, it has an additional hydroxyl group, making it more versatile in chemical reactions. The presence of the cyclopropyl ring also enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
[1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H15BrO2/c1-15-10-2-3-11(13)9(6-10)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |
Clé InChI |
JRJRZFIQVGDXSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)CC2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


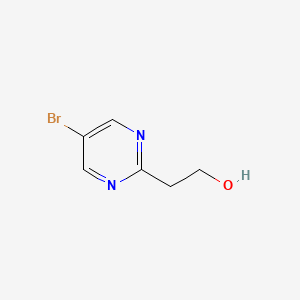
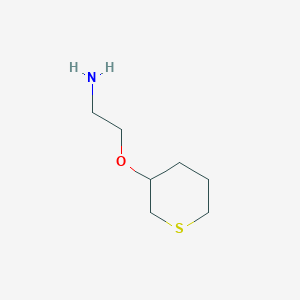
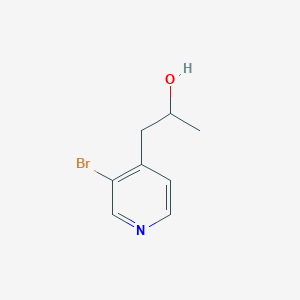
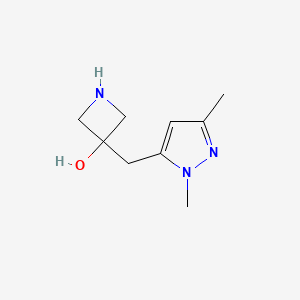

![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
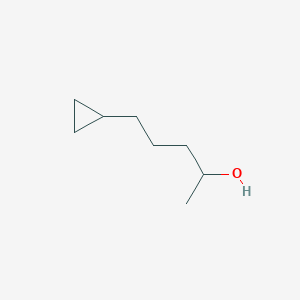
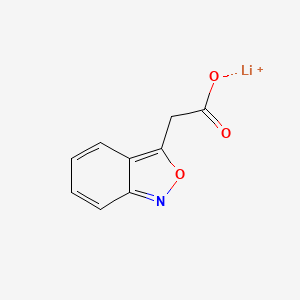
amine](/img/structure/B13589002.png)
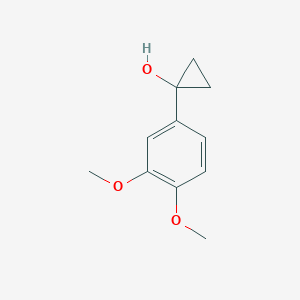
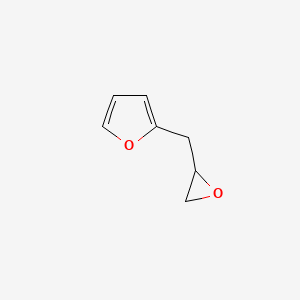
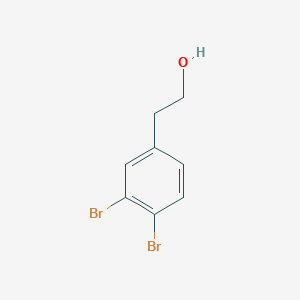
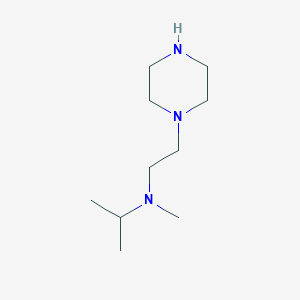
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
